Ochratoxin B ethyl ester

Description

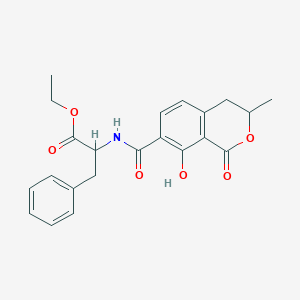

Structure

3D Structure

Properties

CAS No. |

18420-71-8 |

|---|---|

Molecular Formula |

C22H23NO6 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

ethyl 2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C22H23NO6/c1-3-28-21(26)17(12-14-7-5-4-6-8-14)23-20(25)16-10-9-15-11-13(2)29-22(27)18(15)19(16)24/h4-10,13,17,24H,3,11-12H2,1-2H3,(H,23,25) |

InChI Key |

XXAVUHHKDMGGBR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(CC(OC3=O)C)C=C2)O |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(CC(OC3=O)C)C=C2)O |

Synonyms |

N-[(R)-3,4-Dihydro-8-hydroxy-3α-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl-L-phenylalanine ethyl ester |

Origin of Product |

United States |

Formation and Biotransformation of Ochratoxin B Ethyl Ester

Mycotoxigenic Fungal Genera and Species Associated with Ochratoxin Production

Ochratoxins are secondary metabolites produced by several species of filamentous fungi, primarily within the Aspergillus and Penicillium genera. nih.govnih.gov These fungi are common contaminants of a wide range of agricultural commodities, including cereals, coffee beans, grapes, and spices. mdpi.comagriscigroup.us While Ochratoxin A (OTA) is the most prevalent and studied member of this mycotoxin family, the production of Ochratoxin B (OTB), the non-chlorinated analogue of OTA, often occurs concurrently. researchgate.netmdpi.com The fungi responsible for producing the parent compounds are therefore directly associated with the potential for Ochratoxin B ethyl ester to be formed.

Key fungal producers of ochratoxins include:

Aspergillus : This genus is a major producer of ochratoxins, particularly in warmer and tropical climates. agriscigroup.us Important species include Aspergillus ochraceus, from which ochratoxins were first isolated, Aspergillus carbonarius, and Aspergillus niger. nih.govinternationalscholarsjournals.com A. carbonarius is frequently found on grapes and is a primary source of OTA contamination in wine and dried vine fruits. nih.govnih.gov

Penicillium : In more temperate climates, species from this genus are significant ochratoxin producers. nih.gov Penicillium verrucosum is a notable species found in cereals like wheat and barley in cooler regions. mdpi.comnih.gov

The production of these mycotoxins by the fungi is influenced by various environmental factors such as temperature, water activity (aw), and pH. mdpi.comagriscigroup.usinternationalscholarsjournals.com For instance, optimal temperatures for OTA production range from 10–30 °C depending on the species. mdpi.comagriscigroup.us

Table 1: Key Fungal Genera and Species Producing Ochratoxins

| Genus | Species | Primary Commodities Affected |

| Aspergillus | A. ochraceus | Cereals, Coffee, Spices |

| A. carbonarius | Grapes, Wine, Dried Fruits | |

| A. niger | Grapes, Coffee, Radix et Rhizoma | |

| A. westerdijkiae | General | |

| Penicillium | P. verrucosum | Cereals (in temperate climates) |

| P. nordicum | Grapes |

Mechanisms of Esterification and Derivatization

This compound is formed through the esterification of the carboxylic acid group of Ochratoxin B with ethanol (B145695). This transformation can be influenced by both environmental conditions and enzymatic activities.

The chemical environment plays a crucial role in the formation of ochratoxin esters. In matrices that are both acidic and alcoholic, such as wine, conditions are favorable for the esterification of ochratoxins. nih.govencyclopedia.pub The acidic nature of the medium can catalyze the reaction between the carboxylic acid group on the ochratoxin molecule and an alcohol, such as the ethanol present in wine. encyclopedia.pubmdpi.com

This reaction leads to the transformation of a carboxylic acid into an ethyl ester. encyclopedia.pub For example, Ochratoxin A can be converted to its ethyl ester, Ochratoxin C, under these conditions. nih.gov Similarly, Ochratoxin B can undergo the same reaction to form this compound. encyclopedia.pubmdpi.com The presence of ochratoxin-producing fungi on grapes means that the parent mycotoxins can be present during the fermentation process, where the production of ethanol and the acidic environment create the ideal conditions for this chemical conversion. encyclopedia.pub

Fungal metabolism involves a vast array of enzymes capable of modifying chemical structures. The biotransformation of mycotoxins is a key aspect of fungal defense mechanisms and metabolic pathways. d-nb.info While enzymatic hydrolysis of ochratoxins to less toxic compounds like Ochratoxin α and Ochratoxin β is well-documented, enzymatic esterification is also a recognized biotransformation process. mdpi.comnih.gov

Lipases and esterases are enzymes that catalyze reactions involving esters. mdpi.com While they are often associated with hydrolysis (the breakdown of esters), these reactions can be reversible, and the enzymes can also catalyze ester synthesis under certain conditions. Fungi such as Aspergillus ochraceus are known to produce a variety of enzymes, including esterases. frontiersin.org Some strains of fungi can convert a parent mycotoxin into other compounds through conjugation or hydrolysis reactions via their enzymatic activity. d-nb.info This enzymatic modification can lead to the formation of various derivatives, and it is plausible that fungal esterases could be involved in the formation of this compound from Ochratoxin B in the presence of ethanol.

Hypothetical Intermediary Roles in Ochratoxin Biosynthesis Pathways

The precise biosynthetic pathway for ochratoxins has been a subject of extensive research, with several different models proposed over the years. nih.govmdpi.com These pathways involve multiple enzymatic steps, including the action of polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.govasm.org

In one of the earlier proposed pathways, it was hypothesized that Ochratoxin C (the ethyl ester of OTA) acts as a protected intermediate. nih.gov This theory suggested that the polyketide moiety (eventually becoming OTα) is linked to a phenylalanine ethyl ester to form Ochratoxin C, which is then de-esterified to yield the final Ochratoxin A product. mdpi.com

More recent research involving gene deletion has helped to clarify the pathway, suggesting a more direct route where Ochratoxin B is a direct precursor to Ochratoxin A. nih.gov In this now more widely accepted model, the polyketide-derived ochratoxin β (OTβ) is combined with L-phenylalanine by an NRPS enzyme to form Ochratoxin B (OTB). nih.govnih.gov OTB is then chlorinated by a halogenase enzyme to produce Ochratoxin A. nih.gov

However, alternative pathways considering all possibilities have been contemplated. One such hypothetical pathway considers the potential role of OTB ethyl ester as an intermediary before the formation of OTB itself. nih.gov Although this is not part of the primary consensus pathway, its consideration highlights the complexity and potential variability in mycotoxin biosynthesis. The absence of detected OTB ethyl ester in certain gene-deletion studies has cast doubt on its role as a major intermediate, but its formation as a derivative in specific environments remains established. nih.gov

Analytical Methodologies for Ochratoxin B Ethyl Ester Characterization

Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of Ochratoxin B ethyl ester, providing the necessary separation from other mycotoxins and matrix components. The choice of detection method, ranging from fluorescence to mass spectrometry, determines the sensitivity and specificity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of ochratoxins. For Ochratoxin B and its derivatives, reversed-phase HPLC is typically employed, utilizing C18 columns for separation. Detection is often achieved using a fluorescence detector (FLD), as ochratoxins exhibit natural fluorescence. The fluorescence intensity of these compounds is pH-dependent and increases significantly under alkaline conditions; however, separation is optimized in an acidified mobile phase to ensure the molecule is in its non-ionized form, thereby increasing retention on the column. nih.gov

The mobile phase commonly consists of a gradient mixture of an aqueous solution (often containing acetic acid to maintain a low pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov This approach allows for the effective separation of Ochratoxin A (OTA) and Ochratoxin B (OTB), and by extension, their ester derivatives. nih.gov While there are numerous publications on the HPLC-FLD determination of OTA, specific applications detailing this compound are less common, though the principles of the methodology are directly applicable. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Kinetex Phenyl-Hexyl or similar C18 | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and 0.5% aqueous Acetic Acid | nih.gov |

| Detection | Fluorescence Detector (FLD) | nih.gov |

| Excitation Wavelength (λex) | ~330 nm | shimadzu.com |

| Emission Wavelength (λem) | ~460 nm | shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior selectivity and sensitivity compared to HPLC-FLD, making it a powerful tool for mycotoxin analysis. sepscience.com For this compound, electrospray ionization (ESI) is a highly effective ionization technique, typically operated in positive ion mode, which generates the protonated molecule [M+H]+. massbank.eumassbank.eunih.gov This parent ion can then be monitored for quantification.

The coupling of LC with MS provides structural confirmation and allows for lower detection limits, which is crucial when analyzing trace levels of contamination in food and feed matrices. sepscience.com The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring the fragmentation of the parent ion into specific product ions. nih.gov Studies have shown that ESI offers higher sensitivities and less fragmentation than other ionization methods like atmospheric pressure chemical ionization (APCI) for ochratoxins. nih.gov

Specific analysis of this compound using LC-ESI-ITFT (Ion Trap Fourier Transform) Mass Spectrometry has identified its exact mass as 397.15253 and its protonated precursor ion [M+H]+ at an m/z of 398.1593. massbank.eumassbank.eu

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes (typically under 2 µm), has enabled faster and more efficient separations. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS stands as a premier technique for the rapid and sensitive analysis of multiple mycotoxins simultaneously, including this compound. cabidigitallibrary.orgnih.govnih.gov

This method provides high throughput and accuracy, allowing for the separation of numerous mycotoxins in a single run of just a few minutes. nih.gov The MS/MS detector is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing exceptional selectivity and minimizing the potential for false positives. sepscience.com The application of stable isotope dilution analysis (SIDA), where a 13C-labelled internal standard is used, is considered the gold standard for quantification with UHPLC-MS/MS as it accurately corrects for matrix effects and variations in instrument response. nih.goviaea.org

| Parameter | Condition | Reference |

|---|---|---|

| Compound | This compound | massbank.eumassbank.eu |

| Formula | C22H23NO6 | massbank.eumassbank.eu |

| Precursor Ion (m/z) | 398.1593 [M+H]+ | massbank.eumassbank.eu |

| Ionization Mode | ESI Positive | massbank.eumassbank.eu |

| Column | Agilent RRHD Eclipse (50 x 2 mm, 1.8 µm) | massbank.eumassbank.eu |

| Mobile Phase A | Water with 0.1% Formic Acid | massbank.eumassbank.eu |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | massbank.eumassbank.eu |

| Flow Rate | 0.3 mL/min | massbank.eumassbank.eu |

Sample Preparation and Extraction Protocols

Effective sample preparation is critical to the success of any analytical method for this compound. The primary goals are to efficiently extract the analyte from the sample matrix, remove interfering compounds, and concentrate the analyte to a level suitable for detection.

When using LC-MS-based methods, the "matrix effect" is a significant challenge. bataviabiosciences.com It refers to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. researchgate.netresearchgate.net This can result in inaccurate quantification. Complex matrices like animal feed, cereals, and coffee are particularly prone to causing significant matrix effects. researchgate.netacs.org

Several strategies are employed to mitigate these effects:

Effective Sample Cleanup: This is the first line of defense. Solid-Phase Extraction (SPE) is commonly used to purify extracts, with sorbents like C18 or polymeric materials helping to remove interfering substances. nih.govnih.gov Immunoaffinity columns (IAC), which use antibodies specific to ochratoxins, offer highly selective cleanup but may be cost-prohibitive for some applications. researchgate.netlcms.cz

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification. researchgate.net

Stable Isotope Dilution Analysis (SIDA): This is considered the most robust method for correcting matrix effects. nih.gov A known amount of a stable isotope-labeled version of the analyte (e.g., 13C-Ochratoxin) is added to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same extraction losses and matrix effects. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved regardless of these variations. iaea.orgmdpi.com

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as enhancing its detectability or altering its chromatographic behavior. In the context of ochratoxins, derivatization can be used for confirmation of the analyte's identity.

A known technique involves the formation of ester derivatives, such as methyl esters, from the parent ochratoxin. youngin.com This is accomplished by reacting the sample extract with a reagent like boron trifluoride in methanol. The solution is heated, and the resulting methyl ester derivative is then extracted and analyzed. youngin.com The appearance of a new chromatographic peak corresponding to the ochratoxin methyl ester provides strong confirmatory evidence of the parent ochratoxin's presence in the original sample. While this compound is already an ester, this principle of chemical modification and subsequent detection of the product is a valid strategy for confirming the presence of the core ochratoxin structure.

Method Validation Parameters in this compound Analysis

The validation of an analytical method is a critical process that demonstrates its suitability for a specific purpose. For a compound like this compound, which may be analyzed as a derivative for confirmatory purposes, robust validation ensures that the data generated are accurate, reliable, and meaningful. pcdn.cofda.gov Method validation encompasses the evaluation of several key performance characteristics to establish the procedure's capabilities and limitations. pcdn.co

Key performance parameters evaluated during the validation of analytical methods for mycotoxins, including derivatives like this compound, are outlined by various international guidelines and regulations. pcdn.cowaters.com These parameters ensure the method is fit for its intended use, such as monitoring compliance with regulatory limits or for research purposes.

Linearity and Range Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations. The data are then plotted, and a linear regression analysis is performed. For mycotoxin analysis using chromatographic techniques, the correlation coefficient (R²) of the calibration curve is expected to be greater than 0.99. mdpi.com The analytical range is the interval between the upper and lower concentration of the analyte that has been demonstrated to be determined with suitable precision, accuracy, and linearity. fda.gov

Accuracy and Recovery Accuracy refers to the closeness of the agreement between a test result and the accepted reference value. It is often assessed through recovery studies, where a blank matrix is spiked with a known amount of the analyte (this compound) and analyzed. The percentage of the analyte recovered is then calculated. Acceptable recovery ranges are often defined by regulatory bodies; for instance, for mycotoxin analysis, recoveries are generally expected to fall within the 70% to 120% range. researchgate.netresearchgate.net

In a collaborative study involving 13 laboratories, the analysis of ochratoxin esters was evaluated. While specific recovery data for this compound was not detailed, the study reported satisfactory results for the ethyl esters of both Ochratoxin A and B at a spiking level of 120 μg/kg in barley. oup.com However, results were deemed unsatisfactory at a lower level of 60 μg/kg, indicating the challenges in analyzing these compounds at trace levels. oup.com

Precision (Repeatability and Reproducibility) Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability refers to the precision under the same operating conditions over a short interval of time (intra-assay precision).

Reproducibility refers to the precision between different laboratories, which is often assessed in collaborative studies (inter-laboratory precision). researchgate.netresearchgate.net

The collaborative study on ochratoxins in barley found a coefficient of variation of 27.1% for Ochratoxin A, calculated from the analysis of variance. oup.com While this specific value is for the parent compound, it highlights the level of variability that can be encountered in inter-laboratory studies for related mycotoxins.

Limit of Detection (LOD) and Limit of Quantification (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. mdpi.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com These limits are crucial for ensuring a method is sensitive enough for its intended purpose. For mycotoxins, LOQs are often required to be well below the maximum regulatory limits. nih.gov The LOQ can be established by determining the concentration that provides a signal-to-noise ratio of at least 10. mdpi.com While specific LOD and LOQ values for this compound are not widely published, methods for other mycotoxins have achieved LOQs in the range of 0.08 to 0.81 μg/kg in complex matrices like wine. mdpi.com

Selectivity and Specificity Selectivity (or specificity) is the ability of a method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix. fda.gov The formation of the ethyl ester derivative of Ochratoxin B itself is a technique used to confirm the identity of the parent toxin, thereby enhancing the specificity of the analysis. oup.com Modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high selectivity and have become the method of choice for mycotoxin analysis due to their ability to accurately identify and quantify target analytes in complex food matrices. chromatographyonline.comnih.gov

Table 1: Summary of Typical Method Validation Parameters in Mycotoxin Analysis

| Parameter | Description | Common Acceptance Criteria |

| Linearity | The ability to elicit results that are directly proportional to the analyte concentration. | Correlation Coefficient (R²) > 0.99 |

| Accuracy (Recovery) | The closeness of the test result to the true value, measured by spiking studies. | 70% - 120% |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Varies by concentration; typically < 20% |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise Ratio ≥ 10 |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of other components. | No significant interference at the retention time of the analyte. |

Table 2: Findings from a Collaborative Study on Ochratoxin Esters in Barley

| Analyte Group | Spiking Level (μg/kg) | Outcome |

| Ethyl esters of Ochratoxin A and B | 120 | Satisfactory results |

| Ethyl esters of Ochratoxin A and B | 60 | Unsatisfactory results |

Data sourced from a collaborative study involving 13 laboratories. oup.com

Occurrence and Prevalence of Ochratoxin B Ethyl Ester in Agri Food Systems

Incidence in Agricultural Commodities and Food Products

The detection of Ochratoxin B ethyl ester has been most prominently reported in fermented products, particularly wine. Its presence in other agricultural commodities is less documented, with the majority of research focusing on its more toxic precursor, Ochratoxin A.

Wine, due to the nature of its production process which involves fungal presence on grapes and fermentation, is a significant dietary source of various ochratoxins. mdpi.comencyclopedia.pubnih.gov Red wines, in particular, have been identified as being more susceptible to contamination with ochratoxin analogues compared to white or rosé wines. encyclopedia.pub

A study focusing on wines from the Mediterranean region revealed a high incidence of this compound. The research found that 83% of the analyzed Mediterranean wine samples were contaminated with this specific compound. mdpi.comencyclopedia.pub This suggests that the climatic conditions and viticultural practices in this region may be particularly conducive to the formation of not just Ochratoxin A, but also its derivatives.

Further research on 51 red wines from Spain also reported the presence of this compound, alongside a suite of other ochratoxin analogues. encyclopedia.pub While specific concentration levels for this compound were not detailed in these broad surveys, the frequent detection highlights its relevance in the context of wine safety and quality.

A notable characteristic of mycotoxin contamination is the frequent co-occurrence of several analogues within the same product, and this compound is no exception. In the aforementioned study of Mediterranean wines, the presence of this compound was part of a larger pattern of contamination that included Ochratoxin A (OTA), Ochratoxin B (OTB), Ochratoxin A methyl ester (MeOTA), Ochratoxin B methyl ester (MeOTB), and Ochratoxin C (OTC). mdpi.comencyclopedia.pub

The simultaneous presence of multiple ochratoxins is a critical consideration for food safety, as the combined toxicological effects may differ from that of the individual compounds. The study on 51 Spanish red wines further corroborates this, having detected OTA, OTB, MeOTA, MeOTB, OTC, and this compound together. encyclopedia.pub Another investigation into Sicilian red wines, while not specifically quantifying this compound, found a high co-occurrence of OTA and OTB, with 71.9% of samples positive for OTA and 64.9% for OTB. researchgate.net This frequent co-contamination underscores the importance of analytical methods capable of detecting a wide range of mycotoxin analogues.

The following table summarizes the incidence of various ochratoxin analogues found in a study of Mediterranean wines.

| Ochratoxin Analogue | Incidence in Mediterranean Wines (%) |

|---|---|

| Ochratoxin B (OTB) | 100 |

| Ochratoxin C (OTC) | 89.6 |

| Ochratoxin B methyl ester (MeOTB) | 83.3 |

| This compound (EtOTB) | 83 |

| Ochratoxin A methyl ester (MeOTA) | 62.5 |

Factors Influencing this compound Presence in Diverse Matrices

The formation and persistence of this compound in food and agricultural products are influenced by a complex interplay of factors, from pre-harvest conditions in the field to post-harvest handling, processing, and storage.

The initial contamination of agricultural commodities with ochratoxin-producing fungi is a critical determinant of the potential for this compound formation. Fungal growth and mycotoxin production are significantly affected by environmental conditions such as temperature and humidity. mdpi.comnih.gov

Good agricultural practices (GAPs) are crucial in mitigating mycotoxin contamination. These practices include:

Crop Rotation: This can help to break the life cycle of mycotoxin-producing fungi in the soil.

Tillage Systems: The choice between conventional tillage and no-till practices can influence the survival of fungal inoculum in crop residues. mdpi.com

Pest and Disease Management: Insect damage to crops can create entry points for fungal infection, thereby increasing the risk of mycotoxin production.

Harvesting Techniques: Minimizing mechanical damage to grains and fruits during harvest is essential to prevent fungal growth.

Drying and Storage: Proper drying of crops to a safe moisture level before storage is one of the most effective ways to inhibit fungal growth and mycotoxin formation. nih.gov

While these practices are generally recommended for mycotoxin control, specific research directly linking these agricultural methods to the levels of this compound is limited. The focus has predominantly been on Ochratoxin A.

The stability of ochratoxins during food processing is highly variable and depends on the specific toxin, the food matrix, and the processing conditions. nih.govnormecfoodcare.comresearchgate.net Thermal processing methods such as baking, roasting, and extrusion can lead to a reduction in the concentration of some mycotoxins, but they are not always completely eliminated. nih.govnormecfoodcare.com

For ochratoxins in general, studies have shown that they are relatively heat-stable. nih.govresearchgate.net For instance, the brewing process only partially removes Ochratoxin A. nih.gov The impact of these processes specifically on this compound has not been extensively studied.

Storage conditions play a vital role in preventing further mycotoxin contamination. Key factors include:

Temperature and Humidity: Maintaining low temperature and humidity in storage facilities is critical to inhibit fungal growth and mycotoxin production. mdpi.com

Aeration: Proper aeration helps to control temperature and moisture levels within the stored commodity.

Pest Control: Controlling insect and rodent pests in storage is important as they can damage produce and facilitate fungal growth.

The lack of specific data on the behavior of this compound under various processing and storage regimes highlights an area for future research to better understand and mitigate its presence in the food chain.

Q & A

Basic Research Questions

Q. How can Ochratoxin B ethyl ester be distinguished from other ochratoxins (e.g., OTA, OTB) using analytical techniques?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Differentiate this compound (C20H20ClNO5) from OTA (chlorinated) and OTB (non-esterified) by comparing retention times and fragmentation patterns. For example, the ethyl ester group in this compound generates distinct ions (e.g., m/z 431.87) .

- Nuclear Magnetic Resonance (NMR) : Identify the ethyl ester moiety (δ ~1.2–1.4 ppm for CH3 and δ ~4.1–4.3 ppm for CH2) and absence of chlorine in OTB derivatives .

- Data Interpretation : Use spectral libraries (e.g., MESSAR tool) to map substructures from tandem MS data .

Q. What extraction and quantification protocols are validated for this compound in food matrices?

- Extraction :

- Solvent Extraction : Use acetonitrile:water (84:16, v/v) with 1% acetic acid for mycotoxin recovery .

- Solid-Phase Extraction (SPE) : Cleanup with immunoaffinity columns targeting ochratoxins to reduce matrix interference .

- Quantification :

- Spectrophotometry : Calculate concentrations using molar absorptivity (ε) values (e.g., ε = 5,500 L·mol<sup>−1</sup>·cm<sup>−1</sup> at 333 nm for this compound) .

- HPLC with Fluorescence Detection : Optimize mobile phases (e.g., acetonitrile:water:acetic acid) to enhance sensitivity (LOD: 0.1 µg/kg) .

Advanced Research Questions

Q. How can experimental models elucidate the nephrotoxic mechanisms of this compound?

- In Vitro Models :

- Use renal proximal tubule cells (e.g., HK-2) to assess oxidative stress via ROS quantification (e.g., DCFH-DA assay) and mitochondrial dysfunction (JC-1 staining) .

- In Vivo Models :

- Administer this compound intraperitoneally (e.g., 2–4 mg/kg in rodents) and monitor renal biomarkers (e.g., serum creatinine, Kim-1) over 72 hours .

Q. What strategies resolve contradictions in stability data for this compound under environmental conditions?

- Controlled Stability Studies :

- pH and Temperature : Incubate the toxin in buffers (pH 3–9) at 25°C–40°C for 14 days. Monitor degradation via LC-MS and calculate half-lives using first-order kinetics .

- Light Exposure : Compare degradation rates under UV (365 nm) vs. dark conditions to assess photolytic stability .

Q. How can synthetic approaches optimize the production of this compound for mechanistic studies?

- Esterification of OTB :

- React OTB with ethanol (1:5 molar ratio) in the presence of dicyclohexylcarbodiimide (DCC) and catalytic DMAP. Purify via silica gel chromatography (hexane:ethyl acetate) .

- Purity Validation :

- Confirm structure via <sup>13</sup>C NMR (ester carbonyl at ~170 ppm) and ensure absence of OTA/OTB via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.